molecular formula C8H4N2S B1366490 6-Cyanobenzothiazole CAS No. 58249-61-9

6-Cyanobenzothiazole

Cat. No. B1366490
CAS RN: 58249-61-9
M. Wt: 160.2 g/mol
InChI Key: WYRRTJKOMZONQO-UHFFFAOYSA-N
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Description

6-Cyanobenzothiazole is a compound with the molecular formula C8H4N2S . It is a useful building block in biochemistry and medicinal chemistry .


Synthesis Analysis

The synthesis of 6-amino-2-cyanobenzothiazole (ACBT), a derivative of this compound, has been reported. This synthesis is based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), and it has been noted for its economical and scalable nature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H4N2S . The average mass is 160.196 Da and the monoisotopic mass is 160.009521 Da .


Chemical Reactions Analysis

This compound is a key building block for the synthesis of luciferins, which are substrates of natural and engineered firefly luciferases widely used for bioluminescence imaging (BLI) . It reacts rapidly and selectively with 1,2-aminothiols under physiological conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.20 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the sources.

Scientific Research Applications

Chemiluminescence and Bioluminescence

6-Cyanobenzothiazole (CBT) derivatives are pivotal in chemiluminescence and bioluminescence studies. A notable application is in the synthesis of Firefly luciferin, a natural product found in the beetle Photinus pyralis. Firefly luciferin is a key component in some of the most efficient chemiluminescence systems known today. These systems are crucial for various applications, including medicinal diagnostics, biochemistry, and forensic trace analysis (Würfel et al., 2012).

Bioorthogonal Ligations and Imaging

CBT, especially derivatives like 6-amino-2-cyanobenzothiazole (ACBT), plays a significant role in bioorthogonal ligations, which are chemical reactions that occur within living systems without interfering with native biochemical processes. ACBT has an amine handle that allows for straightforward derivatization, making it a versatile building block for creating luciferin derivatives used in bioluminescent imaging. This feature is vital for applications in cellular and molecular biology (Hauser et al., 2016).

Synthesis of Heterocyclic Compounds

CBT derivatives are essential in synthesizing various heterocyclic compounds. These compounds are integral to medicinal research, agriculture, and medication discoveries. For example, 2-amino-6-cyanobenzothiazole, combined with ethylacetoacetate, forms 8-cyano-2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one. This compound has shown bioactivity against E. coli and antifungal efficacy against Bacillus subtilis, highlighting its potential in developing new pharmaceuticals and agrochemicals (Padder et al., 2022).

Nanoparticle Formation and Imaging

The condensation reaction of 6-hydroxy-2-cyanobenzothiazole (CBT) with cysteine has been shown to be useful for various applications, including site-specific protein labeling and in vivo cancer imaging. This reaction's versatility extends to the creation of nanoparticles for cell imaging. By varying substituents on aromatic nitriles and amino thiols and examining their reactivity, it's possible to design fluorescent probes for imaging specific enzymatic activities, such as caspase-3/7 and β-galactosidase, in live cells. This research demonstrates the wide applicability of this system for imaging hydrolytic enzymes (Chen et al., 2020).

Mechanism of Action

Target of Action

6-Cyanobenzothiazole (6-CBT) is a versatile compound that primarily targets firefly luciferases . These are enzymes that catalyze the production of light in fireflies . 6-CBT is also used as a handle for bioorthogonal ligations , which are chemical reactions that occur inside living organisms without interfering with native biochemical processes .

Mode of Action

The mode of action of 6-CBT involves its interaction with 1,2-aminothiols under physiological conditions . This interaction is selective and bioorthogonal, meaning it occurs rapidly and selectively even in the presence of other thiols and amines . This unique reactivity has been exploited in the development of the CBT ligation, a fast bioorthogonal reaction used for site-specific labeling or immobilization of proteins .

Biochemical Pathways

6-CBT is a key building block for the synthesis of luciferins , which are substrates of natural and engineered firefly luciferases widely used for bioluminescence imaging (BLI) . The typical preparation of luciferins involves the straightforward condensation of CBTs with D-cysteine . For BLI applications, luciferins are often generated in vivo from CBTs, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .

Pharmacokinetics

It is noted that 6-cbt and its derivatives are easier to modify and handle due to their higher stability, cell permeability, and reactivity . These properties suggest that 6-CBT may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of 6-CBT’s action is the production of light in the case of firefly luciferases . In the context of bioorthogonal ligations, 6-CBT enables the site-specific labeling or immobilization of proteins . This can be used for various applications, including the synthesis of polymeric nanostructures in cells .

Action Environment

It is worth noting that 6-cbt reacts rapidly and selectively with 1,2-aminothiols under physiological conditions . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other biological molecules.

Safety and Hazards

The safety data sheet for 6-Cyanobenzothiazole indicates that it is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

While specific future directions for 6-Cyanobenzothiazole are not mentioned in the sources, benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

Biochemical Analysis

Biochemical Properties

6-Cyanobenzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its use in the synthesis of luciferins, which are substrates for firefly luciferases used in bioluminescence imaging . The compound reacts rapidly and selectively with 1,2-aminothiols under physiological conditions, making it useful for site-specific labeling or immobilization of proteins . This selective reactivity is exploited in the development of bioorthogonal reactions, which are essential for studying biological processes in living organisms .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enter cells and undergo self-assembly after activation by subcellular targets . This property is utilized in imaging caspase activity in vivo, where the compound forms fluorescent nanoparticles that can be imaged in apoptotic cells and tumor tissues . The ability of this compound to form such structures within cells highlights its potential in studying cellular functions and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It reacts with free cysteine residues in proteins, forming stable adducts that can be used for site-specific labeling . This reaction proceeds with a fast second-order rate constant, making it highly efficient for biochemical applications

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under physiological conditions, but its reactivity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for in vitro and in vivo experiments . Its degradation products and their potential effects on cellular function are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for imaging and labeling studies without significant adverse effects . At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . It is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels are still being investigated, but it is known to influence key metabolic processes within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its cell permeability allows it to enter cells efficiently, where it can localize to specific compartments and exert its effects . The compound’s distribution is influenced by factors such as its chemical structure and the presence of specific transporters that facilitate its movement within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize to various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can interact with target biomolecules and participate in cellular processes

properties

IUPAC Name

1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRRTJKOMZONQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442358
Record name 6-Cyanobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58249-61-9
Record name 6-Benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58249-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyanobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazole-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1,3-benzothiazole-6-carboxamide (1.96 g) in POCl3 (10 ml) was refluxed for 4 hours. The reaction solution was concentrated, and water was slowly added thereto at 0° C. It was extracted with EtOAc, and the organic layer was dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=80:20 to 60:40) to obtain 1,3-benzothiazole-6-carbonitrile as a pale yellow solid.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 6-cyanobenzothiazole in the synthesis of new compounds?

A1: this compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the creation of diverse molecules with potentially useful properties. In the study by [], this compound was reacted with ethylacetoacetate to create 8-cyano-2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one. This new compound demonstrated promising antimicrobial activity against E. coli and Bacillus subtilis. This highlights the potential of using this compound as a starting point for developing novel antimicrobial agents.

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